molecular formula C17H13BrN2O2S B12393296 4-bromo-N-(4-pyridin-2-ylphenyl)benzenesulfonamide

4-bromo-N-(4-pyridin-2-ylphenyl)benzenesulfonamide

Cat. No.: B12393296
M. Wt: 389.3 g/mol
InChI Key: RNTHZJWNDRBXRY-UHFFFAOYSA-N
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Description

4-bromo-N-(4-pyridin-2-ylphenyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a bromine atom at the 4-position of the benzene ring and a pyridin-2-ylphenyl group attached to the sulfonamide moiety. Benzenesulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

The synthesis of 4-bromo-N-(4-pyridin-2-ylphenyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzenesulfonyl chloride and 4-pyridin-2-ylphenylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine or pyridine, to facilitate the nucleophilic substitution reaction.

    Synthetic Route: The 4-bromobenzenesulfonyl chloride is reacted with 4-pyridin-2-ylphenylamine to form the desired product, this compound.

Chemical Reactions Analysis

4-bromo-N-(4-pyridin-2-ylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

4-bromo-N-(4-pyridin-2-ylphenyl)benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-pyridin-2-ylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase IX, by binding to the active site and preventing the enzyme from catalyzing its substrate . This inhibition can lead to various biological effects, including the induction of apoptosis in cancer cells and the inhibition of microbial growth.

Comparison with Similar Compounds

4-bromo-N-(4-pyridin-2-ylphenyl)benzenesulfonamide can be compared with other similar compounds, such as:

Biological Activity

4-Bromo-N-(4-pyridin-2-ylphenyl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K). This article explores the biochemical properties, mechanisms of action, and therapeutic potentials of this compound, supported by relevant data and case studies.

The compound exhibits potent inhibitory activity against PI3K, an enzyme crucial for various cellular functions such as growth, proliferation, and survival. The inhibition of PI3K can lead to significant effects on cellular processes, making this compound a potential candidate for cancer therapy.

Key Properties:

  • Molecular Formula : C16_{16}H14_{14}BrN1_{1}O2_{2}S
  • Molecular Weight : 365.26 g/mol
  • Melting Point : Approximately 162°C
  • Solubility : Soluble in DMSO and DMF, sparingly soluble in water.

The molecular mechanism by which this compound exerts its biological effects primarily involves binding to the active site of PI3K. This interaction disrupts normal signaling pathways critical for cell survival and proliferation.

Mechanism Details:

  • Binding Interaction : The compound's electron-deficient aryl group enhances its interaction with the target proteins.
  • Inhibition Effects : By inhibiting PI3K activity, the compound can induce apoptosis in cancer cells and inhibit tumor growth.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Type Description Reference
PI3K Inhibition Exhibits significant inhibition of PI3K activity, affecting cancer cell survival.
Antimicrobial Activity Demonstrates antibacterial properties against various strains.
Anticancer Potential Shown to induce apoptosis in specific cancer cell lines.
Cell Cycle Arrest Induces G0–G1 phase cell cycle arrest in certain cancer cell lines.

Case Studies and Research Findings

  • Cancer Cell Studies : Research has shown that this compound effectively induces apoptosis in melanoma and non-small cell lung cancer (NSCLC) models. The compound's ability to upregulate pro-apoptotic genes (e.g., p53, Bax) while downregulating anti-apoptotic genes (e.g., Bcl-2) was significant in these studies .
  • Antimicrobial Research : In a study focusing on antimicrobial properties, the compound exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to established antibiotics .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications in the sulfonamide moiety could enhance or diminish biological activity, providing insights into optimizing the compound for therapeutic applications .

Properties

Molecular Formula

C17H13BrN2O2S

Molecular Weight

389.3 g/mol

IUPAC Name

4-bromo-N-(4-pyridin-2-ylphenyl)benzenesulfonamide

InChI

InChI=1S/C17H13BrN2O2S/c18-14-6-10-16(11-7-14)23(21,22)20-15-8-4-13(5-9-15)17-3-1-2-12-19-17/h1-12,20H

InChI Key

RNTHZJWNDRBXRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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